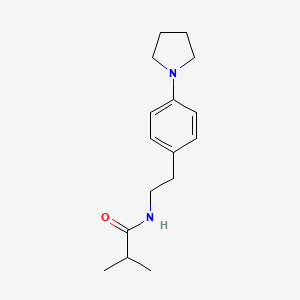

![molecular formula C21H22N4O3S B2915575 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1795191-28-4](/img/structure/B2915575.png)

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups and structural motifs, including a furan ring, an imidazole ring, a pyrazole ring, and a tetrahydronaphthalene ring. These structural components are common in many biologically active compounds and could potentially contribute to the compound’s properties and activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography are commonly used to determine the structure of complex organic molecules .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups and structural motifs. For example, the furan ring is a heterocyclic compound that is known to undergo various types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, stability, and reactivity, would be influenced by its molecular structure. These properties could be predicted using computational methods or determined experimentally .Applications De Recherche Scientifique

Synthesis Techniques

- Metal-Free Synthesis : An efficient three-component reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates has been developed, providing a new strategy for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives (Cui, Zhu, Li, & Cao, 2018).

Biological and Pharmacological Activities

- Thromboxane A2 Synthase Inhibition : Compounds like N-imidazolyl derivatives of napththalene have shown activity as inhibitors of thromboxane A2 synthase, confirmed through ex vivo experiments and in vitro tests (Cozzi, Branzoli, Carganico, Ferti, Pillan, Severino, & Tonani, 1991).

- Antibacterial Properties : Certain novel heterocyclic compounds containing a sulfonamido moiety have been found effective as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Chemical Properties and Reactivity

- Heterocycle-Substituted Phthalimide Derivatives : Synthesis of derivatives with heterocyclic rings including furan and imidazo[1,2-a]pyridine has been achieved, highlighting the chemical versatility of these compounds (Yang, Yang, Jiang, Feng, Liu, Pan, & Zhang, 2010).

- Host Behavior in Crystalline Compounds : The behavior of N,N'-bis(9-phenyl-9-thioxanthenyl)ethylenediamine in the presence of various aromatic and aliphatic five-membered heterocyclic guests including furan and imidazole has been studied (Barton, de Jager, & Hosten, 2019).

Synthesis of Related Compounds

- N-(Imidazo[1,2-a]pyridin-3-yl) Sulfonamides : Synthesis of these compounds from 2-aminopyridines or 2-aminothiazole with N-(2,2-dichloro-2-phenylethylidene)arensulfonamides has been explored (Rozentsveig, Serykh, Chernysheva, Chernyshev, Kondrashov, Tretyakov, & Romanenko, 2013).

Novel Applications in Chemistry and Biology

- Carbonic Anhydrase Inhibition : Sulfonamide derivatives have shown inhibition of human carbonic anhydrase isoenzymes I and II, indicating potential biomedical applications (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).

- Cytotoxic and Proapoptotic Activity : Certain pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides have demonstrated cytotoxic and proapoptotic activity against cancer cell lines, highlighting their potential in cancer therapy (Kciuk, Mujwar, Szymanowska, Marciniak, Bukowski, Mojzych, & Kontek, 2022).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c26-29(27,18-8-7-16-4-1-2-5-17(16)14-18)22-9-10-24-11-12-25-21(24)15-19(23-25)20-6-3-13-28-20/h3,6-8,11-15,22H,1-2,4-5,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGGNRMPRHGSQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=CN4C3=CC(=N4)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

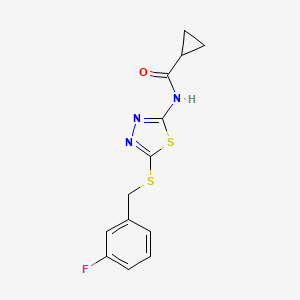

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide](/img/structure/B2915494.png)

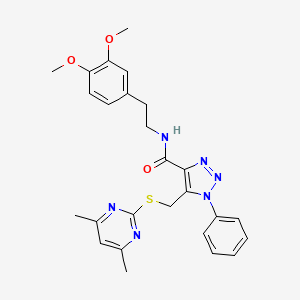

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2915497.png)

![N-allyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2915507.png)

![5-(benzylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2915510.png)

![(S)--[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol](/img/structure/B2915514.png)